5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine
Description
Fundamental Principles of Nucleoside Modifications in Biological Systems
Nucleic acids, the blueprints of life, are not static molecules. In biological systems, DNA and RNA are often adorned with a variety of chemical modifications that play crucial roles in regulating gene expression, maintaining genomic stability, and orchestrating cellular processes. nih.govwikipedia.orgresearchgate.net These natural modifications, such as the methylation of cytosine to form 5-methylcytosine (B146107), are part of an epigenetic code that adds a layer of complexity to the genetic information encoded in the primary nucleotide sequence. caymanchem.comnih.gov
The study of these natural modifications has inspired chemists to create synthetic nucleoside analogs. By incorporating these artificial building blocks into DNA and RNA strands, researchers can probe the structure and function of nucleic acids with unprecedented precision. These modifications can introduce new functionalities, enhance stability against enzymatic degradation, or act as labels for detection and imaging. nih.govki.se
Contextualization of 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine within the Landscape of Modified Deoxycytidine Derivatives
This compound belongs to the family of 5-substituted deoxycytidine analogs. This class of compounds is of particular interest due to the biological significance of modifications at the 5-position of the pyrimidine (B1678525) ring. The parent compound, 5-hydroxymethyl-2'-deoxycytidine (5hmdC), is a key intermediate in the demethylation of DNA and is considered the "sixth base" of the genome. caymanchem.com
The addition of the (2-cyanoethoxy)methyl group to the 5-hydroxymethyl moiety of 2'-deoxycytidine (B1670253) serves a critical purpose in the chemical synthesis of oligonucleotides. Specifically, the cyanoethoxy group acts as a protecting group for the hydroxymethyl functionality. nih.gov This protection is essential during the automated solid-phase synthesis of DNA, preventing unwanted side reactions while the oligonucleotide chain is being assembled. atdbio.combiotage.com The cyanoethyl protecting group is favored for its stability during the synthesis cycles and its efficient removal under specific deprotection conditions. nih.gov
Other notable 5-substituted deoxycytidine derivatives include 5-fluoro-2'-deoxycytidine, which has been instrumental in studying DNA methyltransferases, and 5-aza-2'-deoxycytidine, a compound investigated for its potential in cancer therapy due to its ability to inhibit DNA methylation. researchgate.netnih.gov
Overview of Research Trajectories and Scientific Significance of this compound Analogs
The primary significance of this compound lies in its role as a phosphoramidite (B1245037) building block for the incorporation of 5-hydroxymethyl-2'-deoxycytidine into synthetic oligonucleotides. nih.gov The ability to site-specifically introduce 5hmdC into DNA strands has been pivotal for a wide range of research applications.
Detailed Research Findings:
Epigenetic Studies: Oligonucleotides containing 5hmdC are invaluable tools for studying the distribution and function of this epigenetic mark. They serve as substrates and probes for investigating the enzymes that "write," "read," and "erase" this modification, providing insights into gene regulation and cellular differentiation. nih.govcaymanchem.com
DNA Repair Mechanisms: The presence of modified bases can challenge the cellular DNA repair machinery. Synthetic oligonucleotides containing 5hmdC have been used to study how DNA glycosylases and other repair enzymes recognize and process this modified base, shedding light on the maintenance of genome integrity. nih.gov
Diagnostic and Therapeutic Development: The aberrant distribution of 5hmdC has been linked to various diseases, including cancer. Oligonucleotides modified with 5hmdC are being explored for the development of diagnostic tools and as potential therapeutic agents that can modulate epigenetic pathways. researchgate.netnih.gov For instance, analogs like 5-aza-2'-deoxycytidine have been investigated for their ability to reactivate tumor suppressor genes. nih.govdrugbank.com
The development of robust synthetic routes to produce this compound phosphoramidite with high purity and yield has been a significant focus of chemical research, enabling the widespread use of 5hmdC-modified oligonucleotides in the scientific community. nih.gov
| Property | Description | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-O-(2-Cyanoethyl)methyl-2'-deoxycytidine | N/A |
| Molecular Formula | C15H20N4O5 | N/A |
| Primary Application | Phosphoramidite building block for oligonucleotide synthesis | nih.gov |
| Function of (2-Cyanoethoxy)methyl group | Protection of the 5-hydroxymethyl group | nih.gov |
| Compound Name | Role/Significance |
| 5-methyl-2'-deoxycytidine (B118692) | A primary epigenetic mark in DNA. caymanchem.com |
| 5-hydroxymethyl-2'-deoxycytidine (5hmdC) | The "sixth base" of the genome, an intermediate in DNA demethylation. caymanchem.com |
| 5-fluoro-2'-deoxycytidine | Used in studies of DNA methyltransferases. researchgate.net |
| 5-aza-2'-deoxycytidine | An inhibitor of DNA methylation with therapeutic potential. nih.gov |
| 5-formyl-2'-deoxycytidine | An oxidation product of 5-methylcytosine involved in DNA demethylation pathways. nih.gov |
| 5-ethynyl-2'-deoxycytidine | A nucleoside analog used for pulse-labeling of DNA. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIHYTODKBQDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 2 Cyanoethoxy Methyl 2 Deoxycytidine and Its Precursors
Synthesis of 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine and Related Modified Nucleosides
The creation of this compound is a multi-step process that hinges on the strategic manipulation of the parent nucleoside, 2'-deoxycytidine (B1670253). This involves the introduction of a functional group at the C5 position of the pyrimidine (B1678525) ring, a task that requires careful control of reactivity and the use of protective groups.
Strategic Functionalization of Deoxycytidine Precursors at the C5 Position
The C5 position of pyrimidine nucleosides is a prime site for modification due to its accessibility and the impact of substituents at this position on the biological and biophysical properties of nucleic acids. scilit.comresearchgate.net The introduction of a methyl group with a reactive handle, which is later converted to the (2-cyanoethoxy)methyl group, is a common strategy.
A key starting material for many C5-substituted pyrimidines is 5-iodo-2'-deoxyuridine. nih.gov Through metal-halogen exchange reactions, various functional groups can be introduced. nih.gov For the synthesis of 5-substituted 2'-deoxycytidine derivatives, a common route involves the initial synthesis of the corresponding 5-substituted 2'-deoxyuridine, which is then converted to the cytidine (B196190) analogue. researchgate.net
One of the initial and crucial steps often involves the introduction of a hydroxymethyl group at the C5 position. This can be achieved by reacting a protected 5-iodo-2'-deoxyuridine with a source of formaldehyde, such as paraformaldehyde, in the presence of a strong base like n-butyllithium (nBuLi) after a metal-halogen exchange. researchgate.net Another approach involves the direct formylation of a protected deoxyuridine precursor, followed by reduction to the hydroxymethyl group. nih.gov
The direct functionalization of 2'-deoxycytidine itself is more challenging due to the presence of the exocyclic amino group, which can interfere with many of the reagents used for C5 modification. Therefore, the conversion of a pre-functionalized uridine (B1682114) derivative is often the preferred route. This amination step typically involves treatment with a reagent like 1,2,4-triazole (B32235) and a condensing agent, followed by reaction with ammonia (B1221849). researchgate.net
Table 1: Key Reactions for C5 Functionalization
| Starting Material | Reagents | Product | Reaction Type |
| Protected 5-iodo-2'-deoxyuridine | 1. nBuLi, 2. Paraformaldehyde | Protected 5-hydroxymethyl-2'-deoxyuridine (B45661) | Lithiation followed by electrophilic attack |
| Protected 5-formyl-2'-deoxyuridine | NaBH₄, CeCl₃·7H₂O | Protected 5-hydroxymethyl-2'-deoxyuridine | Reduction |
| Protected 5-iodo-2'-deoxyuridine | Various electrophiles after metal-halogen exchange | Various 5-substituted 2'-deoxyuridines | Nucleophilic substitution |
| Protected 5-substituted 2'-deoxyuridine | 1. 1,2,4-Triazole, POCl₃, Et₃N, 2. NH₄OH | Protected 5-substituted 2'-deoxycytidine | Amination |
Selective Protection and Deprotection Regimes for Hydroxyl and Amine Groups
The synthesis of modified nucleosides is a testament to the art of protecting group chemistry. To achieve regioselective modifications, the various reactive functional groups on the nucleoside—the 5'- and 3'-hydroxyl groups of the deoxyribose sugar and the exocyclic amino group of the cytosine base—must be temporarily blocked. nih.govrsc.orgrsc.org
Hydroxyl Group Protection: The primary 5'-hydroxyl group is typically protected with a bulky acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMTr) group. nih.gov This group is selectively introduced using DMTr-Cl in pyridine (B92270) and can be removed under mild acidic conditions, which leaves other protecting groups intact. nih.gov The secondary 3'-hydroxyl group is often protected during certain synthetic steps and deprotected to allow for subsequent reactions, such as phosphitylation. Silyl ethers, like tert-butyldimethylsilyl (TBDMS), are frequently used for hydroxyl protection due to their stability under a range of conditions and their selective removal with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). nih.govscispace.com
Amine Group Protection: The exocyclic amino group of cytosine is nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups for the N4-amino group of cytidine include acyl groups such as benzoyl (Bz) or acetyl (Ac). nih.gov These groups are stable throughout the synthesis and are typically removed at the final deprotection step with aqueous ammonia or methylamine. nih.govnih.gov The choice of protecting group can influence the efficiency of subsequent reactions and the conditions required for final deprotection. nih.gov For instance, faster-deprotecting groups like phenoxyacetyl (PAC) can be used when milder deprotection conditions are necessary. nih.gov
Table 2: Common Protecting Groups in Nucleoside Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMTr | Mild acid (e.g., trichloroacetic acid) |
| 3'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) |
| N4-Amino (Cytosine) | Benzoyl | Bz | Aqueous ammonia or methylamine |
| N4-Amino (Cytosine) | Acetyl | Ac | Aqueous ammonia or methylamine |
| N4-Amino (Cytosine) | Phenoxyacetyl | PAC | Milder ammonia conditions |
Regiospecific Introduction of the 2-Cyanoethoxy Moiety
The final step in the synthesis of the nucleoside itself is the introduction of the 2-cyanoethoxy group onto the C5-hydroxymethyl substituent. This is an etherification reaction that requires the activation of the hydroxymethyl group.
The reaction typically proceeds via a Williamson ether synthesis-type mechanism. The C5-hydroxymethyl group of the appropriately protected 5-hydroxymethyl-2'-deoxycytidine is deprotonated with a base to form an alkoxide. This nucleophile then reacts with a suitable electrophile containing the 2-cyanoethoxy group, such as 2-cyanoethyl bromide or a related species.
Alternatively, the reaction can be performed under conditions that favor the formation of an O-alkylated product. For instance, the use of 2-cyanoethanol under Mitsunobu reaction conditions (triphenylphosphine and a dialkyl azodicarboxylate) could be a viable strategy, although direct alkylation with a halo derivative is more common. The cyanoethyl group is chosen for its stability during subsequent synthetic manipulations, particularly phosphoramidite (B1245037) chemistry, and its facile removal during the final deprotection of the oligonucleotide.
Phosphoramidite and Triphosphate Synthesis of this compound Derivatives
Once the modified nucleoside is synthesized, it is often converted into more reactive derivatives, such as phosphoramidites or triphosphates, which are the building blocks for oligonucleotide synthesis and various biochemical assays, respectively.
Chemical Synthesis of this compound Phosphoramidites
The phosphoramidite approach is the gold standard for automated solid-phase DNA and RNA synthesis. nih.govresearchgate.net The conversion of the modified nucleoside into its 3'-phosphoramidite derivative is a critical step. nih.govnih.gov
The synthesis begins with the 5'-O-DMTr protected and N4-benzoyl protected this compound. The free 3'-hydroxyl group is then reacted with a phosphitylating agent. The most common reagent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or the corresponding tetrazolide. nih.gov The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA) or tetrazole to activate the phosphitylating agent and scavenge the HCl byproduct. nih.gov
The resulting 5'-O-DMTr-N4-benzoyl-5-[(2-cyanoethoxy)methyl]-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is then purified, typically by precipitation or chromatography, and is ready for use in an automated DNA synthesizer. nih.gov The diisopropylamino group is a good leaving group during the coupling reaction on the solid support, and the 2-cyanoethyl group on the phosphorus is a base-labile protecting group that is removed during the final deprotection of the synthesized oligonucleotide. oup.com
Table 3: Phosphoramidite Synthesis Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 5'-DMTr, N4-Bz protected this compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA or Tetrazole | 5'-DMTr, N4-Bz, this compound-3'-phosphoramidite |
Preparation of this compound Triphosphate Analogs
Nucleoside triphosphates are the substrates for DNA and RNA polymerases and are essential for a variety of molecular biology techniques, including PCR, sequencing, and the enzymatic synthesis of modified nucleic acids. rsc.org The synthesis of the 5'-triphosphate of this compound can be achieved through several phosphorylation methods.
A widely used method is the Ludwig-Eckstein procedure, which involves the initial phosphorylation of the 5'-hydroxyl group of the unprotected or selectively protected nucleoside to the monophosphate. nih.gov This can be done using phosphoryl chloride (POCl₃) in trimethyl phosphate (B84403). The resulting monophosphate is then activated, often with a condensing agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), and subsequently reacted with pyrophosphate to form the triphosphate. researchgate.netresearchgate.net
Another efficient method involves a one-pot synthesis where the nucleoside is reacted with a phosphorylating agent that can directly introduce the triphosphate moiety. rsc.org For instance, a P(V)-N activation strategy has been developed for the efficient synthesis of various modified deoxycytidine triphosphates. rsc.org
After the synthesis, the triphosphate analog is typically purified by anion-exchange chromatography, which separates the desired triphosphate from the starting materials and the mono- and diphosphate (B83284) byproducts based on charge. researchgate.net The final product is then usually converted to a salt form (e.g., sodium or triethylammonium) for stability and ease of use in enzymatic reactions.
Optimization of Reaction Conditions and Yields for Building Block Synthesis
A pivotal improvement is the direct synthesis of 5-[(2-Cyanoethoxy)methyl]-2'-deoxyuridine from a 5-bromomethyl-2'-deoxyuridine intermediate. mdpi.com This intermediate is generated via free radical bromination of a diTBS-protected thymidine (B127349) derivative. mdpi.com It is then directly treated with 2-cyanoethanol at ambient temperature for a brief period (15 minutes) to afford the desired cyanoethyl-protected uridine precursor in a 78% yield. mdpi.com This optimized step is highly efficient and circumvents two limiting steps in previous methods: the low-yielding synthesis of 5-hydroxymethyl-2'-deoxyuridine (5hmdU) and its subsequent condensation with 2-cyanoethanol under harsh conditions (100 °C), which previously yielded only 51%. mdpi.com
Further optimizations focused on the subsequent conversion steps. The introduction of the 5'-hydroxyl protecting group, 4,4′-dimethoxytrityl (DMT), was achieved with high efficiency (85% yield) and a short reaction time (1 hour) using DMT tetrafluoroborate (B81430) (DMT+BF4−) in pyridine at room temperature. mdpi.com The critical C4-amination step, converting the uridine base to a cytidine base, was significantly accelerated by employing PyAOP as an activating agent. mdpi.com This method involves a rapid 1-minute activation followed by a 4-hour aminolysis with concentrated ammonia, resulting in an 84% yield of the desired cytidine intermediate. mdpi.com Finally, the protection of the exocyclic amine with a benzoyl (Bz) group was expedited by raising the reaction temperature. Using benzoic anhydride (B1165640) in DMF at 70°C reduced the reaction time from 2-4 days to just 2 hours, achieving an 87% yield without adverse effects on chemoselectivity. mdpi.com
The table below summarizes the optimized reaction steps and yields for the synthesis of a key N-benzoyl protected intermediate starting from a diTBS-protected thymidine.
Optimized Synthesis of N-Benzoyl-5-[(2-cyanoethoxy)methyl]-5'-(4,4'-dimethoxytrityl)-2'-deoxycytidine
| Step | Transformation | Key Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Bromination & Cyanoethylation | 1. NBS, AIBN, CCl₄, 75 °C, 30 min 2. 2-Cyanoethanol, 20 °C, 15 min | 78% | mdpi.com |
| 2 | 5'-DMT Protection | DMT⁺BF₄⁻, Pyridine, 20 °C, 1 h | 85% | mdpi.com |
| 3 | C4-Amination | 1. PyAOP, DBU, THF, 20 °C, 1 min 2. Conc. NH₃·H₂O, 4 h | 84% | mdpi.com |
| 4 | N-Benzoylation | Benzoic anhydride, THF, 70 °C, 2 h | 87% | mdpi.com |
An alternative strategy for the synthesis of building blocks for modified nucleosides involves the use of different protecting groups for the 5-hydroxymethyl function, such as the tert-butyldimethylsilyl (TBDMS) group. nih.govnih.gov This approach is designed to avoid the formation of byproducts that can occur with other protecting groups, like the acetyl group, during the final deprotection steps. nih.gov The synthesis begins with 3',5'-O-di-t-butylsilyl-5-hydroxymethyl-2'-deoxyuridine, which is then protected at the 5-hydroxymethyl position using TBDMS chloride. nih.gov Subsequent conversion to the cytidine analogue, protection of the exocyclic amine, and selective deprotection of the sugar hydroxyls provide the necessary building block. nih.gov
The table below outlines the yields for the key steps in a synthetic pathway utilizing a TBDMS protecting group.
Synthesis of a TBDMS-Protected 5-Hydroxymethyl-2'-deoxycytidine Building Block
| Step | Transformation | Key Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Conversion to 4-triazolyl intermediate and Amination | 1. POCl₃, 1,2,4-triazole 2. NH₄OH, Dioxane | 65% (2 steps) | nih.gov |
| 2 | Exocyclic Amine Protection (Benzoylation) | - | 80% | nih.gov |
| 3 | Selective 3',5'-Desilylation | HF in Pyridine, THF, rt, 1 h | 84% | nih.gov |
These optimized methodologies provide efficient and high-yielding routes to essential precursors of this compound, facilitating its availability for further applications. The strategic choice of reagents and the fine-tuning of reaction conditions are paramount to the success of these multi-step syntheses.
Incorporation Strategies for 5 2 Cyanoethoxy Methyl 2 Deoxycytidine Analogs in Oligonucleotide Synthesis
Enzymatic Incorporation of 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine Triphosphate Analogs
An alternative to chemical synthesis is the use of DNA polymerases to incorporate modified nucleotides into a growing DNA strand from a template. nih.gov This approach is fundamental to many molecular biology techniques, including PCR, DNA sequencing, and the selection of modified aptamers. nih.govacs.org
For enzymatic incorporation, the 5'-triphosphate derivative, this compound triphosphate, serves as the substrate for a DNA polymerase. The process involves a template DNA strand, a primer that is complementary to a region of the template, a DNA polymerase, and a mixture of the four required deoxynucleoside triphosphates (dNTPs), with the modified dCTP analog replacing or competing with natural dCTP. nih.govresearchgate.net
The ability of a polymerase to accept a modified nucleotide is highly dependent on the specific enzyme and the nature and position of the modification. acs.orgnih.gov Modifications at the C5 position of pyrimidines are generally well-tolerated by many DNA polymerases because this position projects into the major groove of the DNA double helix and does not directly participate in the hydrogen bonding of the Watson-Crick base pair. acs.orgnih.gov Various polymerases, including those from families A (e.g., Taq polymerase, Klenow fragment) and B (e.g., Pfu, Vent, KOD polymerases), have been shown to successfully incorporate a wide range of C5-modified pyrimidines. nih.govnih.govnih.gov
The utility of a modified nucleotide in enzymatic applications is determined by the efficiency and fidelity with which it is incorporated by the polymerase.
Efficiency: Incorporation efficiency is a measure of how well the polymerase utilizes the modified nucleotide compared to its natural counterpart. acs.org It is often assessed through kinetic studies (measuring Kₘ and k_cat) or primer extension assays. pharmgkb.org While some modifications have little effect, others can significantly reduce the rate of incorporation. nih.gov For example, studies with N4-methyl-2'-deoxycytidine 5'-triphosphate showed that complete replacement of dCTP resulted in lower amplicon yields with Taq polymerase unless a slower protocol was used. nih.gov The size and chemical nature of the 5-[(2-Cyanoethoxy)methyl] group would likely influence its acceptance by the polymerase active site. acs.org
Fidelity: Fidelity refers to the accuracy of the polymerase in incorporating the modified nucleotide opposite its correct complementary base (guanine, in the case of a cytidine (B196190) analog). elsevierpure.com High-fidelity polymerases possess a proofreading 3'-5' exonuclease activity that removes misincorporated nucleotides. nih.gov While C5 modifications are not expected to directly disrupt the hydrogen bonding pattern, they can subtly alter the geometry or electronic properties of the base, potentially leading to mispairing with adenine (B156593), especially with non-proofreading polymerases. nih.gov For instance, some N4-acylated dCTP analogs have been shown to form stable base pairs with adenine when certain polymerases are used. nih.gov Therefore, a thorough investigation would be required to confirm that this compound triphosphate pairs with high fidelity opposite guanine (B1146940) during DNA synthesis.
Table 2: Conceptual Kinetic Parameters for Polymerase Incorporation of Natural vs. Modified dCTP
| Substrate | Polymerase | Apparent Kₘ (µM) | Relative k_pol/Kₘ | Potential Outcome | Reference(s) |
| Natural dCTP | High-Fidelity Pol B | Low | 1 (Baseline) | Efficient and accurate incorporation | pharmgkb.org |
| Modified dCTP Analog | High-Fidelity Pol B | Higher | < 1 | Lower efficiency, may require higher concentration | pharmgkb.orgnih.gov |
| Natural dCTP | Low-Fidelity Pol A (Taq) | Low | 1 (Baseline) | Efficient incorporation | nih.gov |
| Modified dCTP Analog | Low-Fidelity Pol A (Taq) | Higher | < 1 | Reduced efficiency, potential for mispairing | nih.govnih.gov |
This table presents a conceptual framework based on published data for other modified nucleotides. Actual values for this compound triphosphate would require experimental determination.
Post-Synthetic Modification Approaches for Introducing 5-Substituted Cytosines
The introduction of modifications at the 5-position of cytosine within an oligonucleotide can also be achieved through post-synthetic modification strategies. This approach involves the initial incorporation of a precursor nucleoside, containing a reactive handle at the C5 position, into the growing oligonucleotide chain during standard solid-phase synthesis. Following the completion of the oligonucleotide assembly, the reactive group is then chemically converted into the desired final modification. This methodology offers significant flexibility, allowing for the synthesis of a variety of modified oligonucleotides from a single, common precursor. researchgate.net Post-synthetic modifications can be performed while the oligonucleotide is still attached to the solid support (solid-phase modification) or after it has been cleaved and is in solution (solution-phase modification). researchgate.net
A prevalent strategy revolves around the use of a "convertible nucleoside," which is a non-native nucleoside that can be efficiently transformed into another modified or natural nucleoside at the post-synthetic stage. nih.gov This is particularly advantageous when the desired final modification is not stable under the conditions required for automated DNA synthesis. nih.gov
One of the most versatile precursors for introducing a variety of C5-substituents is 5-formyl-2'-deoxycytidine (5-fdC) . The aldehyde function of 5-fdC is a highly reactive handle that can undergo a range of chemical transformations. For instance, it can be reduced to a hydroxymethyl group (5-hm-dC), oxidized to a carboxyl group (5-ca-dC), or converted to an oxime or hydrazone. uni-muenchen.de The subsequent derivatization of these groups can lead to a diverse array of functionalities.
Another powerful post-synthetic approach utilizes 5-halomethyl-2'-deoxycytidine precursors, such as 5-fluoromethyl-, 5-chloromethyl-, or 5-bromomethyl-2'-deoxycytidine. The halogen atom serves as a good leaving group, enabling its displacement by various nucleophiles to introduce different substituents. Research on the analogous 5-fluoromethyluridine has demonstrated the successful substitution of the fluorine atom with methoxy (B1213986) and hydroxy groups post-synthetically. researchgate.netnih.gov This type of nucleophilic substitution reaction is a key strategy for forming ether linkages, such as the one present in this compound.
For example, a hypothetical post-synthetic route to introduce a (2-Cyanoethoxy)methyl group could involve the following steps:
Incorporation of a 5-halomethyl-2'-deoxycytidine phosphoramidite (B1245037) into the desired oligonucleotide sequence via automated synthesis.
Post-synthetically, while the oligonucleotide is still on the solid support or after cleavage, it would be treated with a solution of 2-cyanoethanol under basic conditions. The 2-cyanoethoxide anion would act as a nucleophile, displacing the halide to form the target 5-[(2-Cyanoethoxy)methyl] ether linkage.
The table below summarizes key precursor nucleosides used in post-synthetic modification strategies for the C5 position of cytosine and the types of modifications they can yield.
| Precursor Nucleoside | Reactive Handle | Potential Post-Synthetic Modifications | Reaction Type |
|---|---|---|---|
| 5-Formyl-2'-deoxycytidine (5-fdC) | Aldehyde (-CHO) | 5-Hydroxymethylcytosine (B124674), 5-Carboxycytosine, Oximes, Hydrazones | Reduction, Oxidation, Condensation |
| 5-Halomethyl-2'-deoxycytidine (e.g., 5-Fluoromethyl-dC) | Halomethyl (-CH₂X) | 5-Alkoxymethylcytosine, 5-Aminomethylcytosine, 5-Thiolmethylcytosine | Nucleophilic Substitution |
| 5-Trifluoromethyl-2'-deoxycytidine | Trifluoromethyl (-CF₃) | 5-Carboxycytosine, 5-Cyanocytosine | Hydrolysis |
The efficiency of these post-synthetic reactions is a critical factor and is influenced by the reaction conditions, the nature of the reactive handle, and the accessibility of the modification site within the folded oligonucleotide structure. researchgate.net Careful optimization is often required to achieve high conversion rates without compromising the integrity of the oligonucleotide.
Molecular and Biochemical Characterization of Nucleic Acids Modified with 5 2 Cyanoethoxy Methyl 2 Deoxycytidine Analogs
Structural Consequence of 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine Incorporation in Nucleic Acids
The modification of cytosine at the C5 position can significantly influence the thermodynamic stability of the DNA double helix. The effect is highly dependent on the chemical nature of the substituent group. For instance, the addition of a methyl group to form 5mC generally increases the thermal stability of a DNA duplex, as measured by its melting temperature (Tm). nih.gov In contrast, the oxidation of this methyl group to a hydroxymethyl group (5hmC) has a destabilizing effect, lowering the Tm to a level comparable to that of unmodified cytosine. nih.gov
This destabilization by the 5-hydroxymethyl group is attributed to its hydrophilic nature and potential for unfavorable steric interactions within the DNA major groove. The 5-[(2-Cyanoethoxy)methyl] group is substantially larger and also contains polar ether and nitrile functionalities. It is therefore hypothesized that its incorporation would decrease the thermal stability of a DNA duplex relative to an unmodified or methylated duplex. The steric bulk of the cyanoethoxymethyl substituent projecting into the major groove would likely disrupt the favorable stacking interactions between adjacent base pairs that are crucial for helix stability. This effect is similar to the destabilization observed for other bulky C5 adducts, such as 5-hydroxy-2'-deoxycytidine (B120496), which is known to be highly destabilizing. nih.gov
Table 1: Influence of C5-Cytosine Modifications on DNA Duplex Thermal Stability
This table summarizes findings on well-characterized C5 modifications to illustrate the likely impact of the 5-[(2-Cyanoethoxy)methyl] group. Data is derived from studies on analogous modifications.
| Modification | Observed Effect on Melting Temperature (Tm) | Presumed Mechanism | Reference |
|---|---|---|---|
| Unmodified Cytosine (C) | Baseline | Standard Watson-Crick base pairing and stacking. | nih.gov |
| 5-methylcytosine (B146107) (5mC) | Increased (Stabilizing) | Enhanced base stacking due to the hydrophobic methyl group. | nih.gov |
| 5-hydroxymethylcytosine (B124674) (5hmC) | Decreased (Destabilizing vs. 5mC) | Unfavorable interactions of the polar hydroxyl group in the major groove. | nih.gov |
| This compound | Hypothesized: Decreased (Destabilizing) | Significant steric hindrance and disruption of base stacking from the large, polar substituent. | N/A |
While C5 modifications are not generally considered to alter the global B-form structure of DNA, they do introduce significant local changes in conformation and flexibility. nih.gov The substituent at the C5 position projects directly into the major groove of the DNA helix, a primary site for recognition and binding by DNA-interacting proteins. daum.net
Interactions with DNA- and RNA-Binding Proteins
The chemical information presented in the major groove by C5 modifications is a critical determinant for the binding specificity of many DNA-binding proteins.
The Ten-Eleven Translocation (TET) family of dioxygenases are central players in epigenetic regulation. These enzymes recognize and oxidize 5mC in a stepwise manner to 5hmC, 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.govnih.gov This oxidative cascade is the primary pathway for active DNA demethylation in mammals. nih.govnih.gov
The catalytic activity of TET enzymes is directed at the C5-methyl group of 5mC. The substrate for the target compound, this compound, contains a methylene (B1212753) (-CH2-) group directly attached to the C5 position, which is then linked to the cyanoethoxy moiety. While this methylene group is chemically similar to the methyl group of 5mC, the presence of the large, appended cyanoethoxy group would almost certainly affect recognition by the TET active site. It is a known principle that the activity of some DNA-modifying enzymes is inversely related to the size of the substituent at the target site. nih.gov Therefore, it is plausible that this compound would be a very poor substrate for TET enzymes. Alternatively, it could act as a competitive inhibitor, binding to the enzyme's active site but failing to be oxidized, thereby blocking the enzyme from processing its natural 5mC substrate.
The base excision repair (BER) pathway is essential for correcting many forms of DNA base damage. The pathway is initiated by DNA glycosylases, which recognize and excise specific damaged or inappropriate bases. nih.gov Uracil (B121893) DNA N-glycosylase (UDG), for example, removes uracil that arises from the spontaneous deamination of cytosine. nih.gov Other glycosylases, such as thymine (B56734) DNA glycosylase (TDG), have a broader substrate specificity and are responsible for excising the oxidized derivatives of 5mC (5fC and 5caC) as part of the active demethylation pathway. nih.govnih.gov
Should this compound undergo deamination, it would form 5-[(2-Cyanoethoxy)methyl]-2'-deoxyuridine. This is a highly unnatural base not typically encountered by the cell's repair machinery. It is unlikely to be recognized and removed by UDG, which is highly specific for uracil. The large C5 substituent could also sterically hinder the base-flipping mechanism that many DNA glycosylases use to access the damaged base within their active site. nih.gov Consequently, the presence of this analog or its deamination product in DNA could evade repair, potentially leading to the persistence of the lesion and affecting downstream processes like replication and transcription.
Restriction endonucleases are enzymes that recognize and cleave DNA at specific short nucleotide sequences. The activity of many of these enzymes is sensitive to DNA modifications, particularly methylation, within their recognition sites. takarabio.com The presence of a methyl group at a C5 position within a recognition sequence can completely block or significantly impair cleavage by a large number of common restriction enzymes. nih.govnih.gov This inhibition occurs because the methyl group in the major groove physically interferes with the binding of the enzyme to the DNA. daum.net
The 5-[(2-Cyanoethoxy)methyl] group is substantially larger and bulkier than a methyl group. It is therefore virtually certain that its presence within the recognition sequence of a methylation-sensitive restriction enzyme would act as a strong inhibitor of cleavage. The inhibitory effect would likely be even more pronounced than that observed for 5mC due to greater steric hindrance.
Table 2: Representative Restriction Enzymes Sensitive to C5-Cytosine Methylation
The enzymes listed are known to be inhibited by 5-methylcytosine. The presence of the much larger 5-[(2-Cyanoethoxy)methyl] group at the same position is expected to cause equal or greater inhibition.
| Enzyme | Recognition Site (Cleavage site indicated by ^) | Inhibition by 5mC | Reference |
|---|---|---|---|
| SalI | G^TCGAC | Completely Blocked | nih.govnih.gov |
| XhoI | C^TCGAG | Completely Blocked | nih.govnih.gov |
| SmaI | CCC^GGG | Completely Blocked | nih.govnih.gov |
| HpaII | C^CGG | Completely Blocked | nih.govnih.gov |
| BamHI | G^GATCC | Completely Blocked | nih.govnih.gov |
| HindIII | A^AGCTT | Partially Blocked | nih.govnih.gov |
| EcoRI | G^AATTC | Partially Blocked | nih.govnih.gov |
Mechanistic Insights into Biochemical Pathways Involving 5-Substituted Deoxycytidines
The introduction of modifications at the 5-position of the deoxycytidine ring creates a diverse class of nucleoside analogs that have become invaluable tools for probing fundamental biological processes. These 5-substituted deoxycytidines, including the specific compound this compound, are structurally similar to the endogenous nucleoside, allowing them to be incorporated into DNA. Once present in the genome, they can influence cellular pathways related to DNA damage and repair, as well as epigenetic regulation, by virtue of their unique chemical properties.
Studies of Oxidative DNA Damage and Repair Pathways
The integrity of the genome is constantly threatened by endogenous and exogenous sources of reactive oxygen species (ROS), which can induce a variety of DNA lesions. Modifications at the C5 position of cytosine are a significant category of oxidative DNA damage. The study of 5-substituted deoxycytidine analogs provides critical insights into the mechanisms by which the cell recognizes and repairs such damage.
Endogenous oxidative metabolism can lead to the formation of several major oxidation products of 2'-deoxycytidine (B1670253) (dC), including 5-hydroxy-2'-deoxycytidine (oh5dC), 5-hydroxy-2'-deoxyuridine (B1206715) (oh5dU), and 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (B217980) (dUg). nih.govnih.gov The levels of these lesions increase significantly upon exposure to ionizing radiation, hydrogen peroxide, and near-UV light, confirming their status as markers of oxidative DNA damage. nih.govnih.gov The base excision repair (BER) pathway is a primary mechanism for correcting such single-base lesions, initiated by DNA glycosylases that recognize and excise the damaged base. numberanalytics.com
Certain synthetic 5-substituted analogs, like 5-aza-2'-deoxycytidine (5-azadC), are known to induce DNA damage responses. oup.com When incorporated into DNA, 5-azadC can trap DNA methyltransferase (DNMT) enzymes, leading to the formation of DNA-protein crosslinks. These adducts can collapse oncoming replication forks, generating DNA double-strand breaks (DSBs). oup.com The cellular response to this type of damage involves the activation of damage sensors, as indicated by the formation of γ-H2AX and 53BP1 foci. oup.com The repair of these 5-azadC-induced lesions is critically dependent on the Fanconi anemia (FA) pathway and homologous recombination (HR), a high-fidelity DSB repair mechanism. oup.com Studies have shown that cells deficient in the FA pathway exhibit increased sensitivity to 5-azadC and are defective in inducing the sister chromatid exchanges (SCEs) characteristic of HR-mediated repair. oup.com
Another thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which has a substitution at the C5 position, has been surprisingly identified as a substrate for the nucleotide excision repair (NER) pathway. nih.gov NER is typically responsible for removing bulky, helix-distorting adducts from DNA. numberanalytics.comnih.gov The fact that EdU, but not other closely related analogs, is recognized and excised by this pathway highlights the specificity of DNA repair machinery and demonstrates that even subtle modifications at the 5-position can be interpreted by the cell as damage. nih.gov
Table 1: 5-Substituted Deoxycytidine Analogs and their Interaction with DNA Damage & Repair Pathways
| Compound/Lesion | Generating Agent / Mechanism of Action | Primary Repair Pathway Implicated | Key Research Findings |
| 5-hydroxy-2'-deoxycytidine (oh5dC) | Endogenous oxidative metabolism, Ionizing radiation, H₂O₂ | Base Excision Repair (BER) | A major product of oxidative DNA damage, found in various rat tissues, with levels comparable to or higher than 8-oxodG. nih.gov |
| 5-aza-2'-deoxycytidine (5-azadC) | Incorporation into DNA and trapping of DNA methyltransferases (DNMTs) | Fanconi Anemia (FA) Pathway, Homologous Recombination (HR) | Induces DNA double-strand breaks during replication, requiring FA-dependent HR for repair. oup.com |
| 5-ethynyl-2'-deoxyuridine (EdU) | Incorporation during DNA replication | Nucleotide Excision Repair (NER) | Recognized and removed by the NER pathway, unlike other thymidine analogs like BrdU or CldU. nih.gov |
Applications of 5 2 Cyanoethoxy Methyl 2 Deoxycytidine Analogs in Chemical Biology and Molecular Probes
Design and Synthesis of Molecular Probes for Nucleic Acid Research
The ability to introduce specific modifications into the cytosine base allows for the creation of molecular probes that can report on their local environment, track molecular interactions, and label nucleic acids at specific sites for detailed study.
Development of Fluorescent Oligonucleotide Probes Incorporating Modified Cytidines
The standard nucleobases of DNA and RNA are generally not fluorescent, which necessitates the use of extrinsic fluorophores for many sensitive detection methods. atdbio.com Fluorescent base analogs are structural mimics of natural bases that are intrinsically fluorescent and can be incorporated directly into the nucleic acid sequence. atdbio.com This approach places the fluorophore in close proximity to the double helix without significantly perturbing its structure. atdbio.com
A prominent class of fluorescent cytosine analogs are the tricyclic cytosines, such as tC and its oxygenated derivative, tCO. glenresearch.commedchemexpress.com These analogs are noteworthy because their fluorescence quantum yield is high and remains largely unaffected by their incorporation into either single- or double-stranded DNA, a property not common among other base analogs. glenresearch.comnih.gov For instance, the quantum yield of tC is between 0.16 and 0.21 when in a DNA duplex. nih.gov This stability makes them reliable probes for techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy, which are used to measure distances and monitor conformational changes in nucleic acids. glenresearch.comnih.gov The synthesis of oligonucleotides containing these modified cytidines is typically achieved by preparing their phosphoramidite (B1245037) derivatives, which can then be used in standard automated solid-phase DNA synthesis. nih.govresearchgate.net The total synthesis of a tC phosphoramidite can take approximately eight days, with an additional day for its incorporation into an oligonucleotide and subsequent purification. nih.gov
Systematic derivatization of these tricyclic cytosine frameworks can further refine their photophysical properties. nih.gov By adding different functional groups, researchers have created a series of fluorescent cytidine (B196190) analogs that are brighter and exhibit a range of sensitivities to their solvent environment, expanding their applicability as probes for reporting on the local molecular landscape. nih.gov
Table 1: Photophysical Properties of Selected Tricyclic Cytosine Analogs
| Analog | Excitation Max (λexc, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) in Duplex |
| tC | 395 | 505 | 4,000 | 0.16–0.21 |
| tCO | 360 | 465 | 9,000 | 0.22 |
| tCnitro | 440 | - | 5,400 | Non-fluorescent |
Data sourced from various literature. atdbio.comtocris.com This table is interactive. You can sort and filter the data.
Creation of Site-Specific Labeling Strategies for Nucleic Acids
Site-specific labeling is crucial for studying the structure and function of specific regions within large RNA and DNA molecules. nih.govnih.gov Analogs of 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine can be functionalized with reactive groups to facilitate such labeling. A powerful and widely adopted method is click chemistry, a set of highly efficient and specific reactions. numberanalytics.com This strategy often involves incorporating a nucleotide analog bearing a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the nucleic acid. numberanalytics.comoup.com
For example, an unnatural base pair system can be used where a modified base triphosphate (like an azide-linked pyrrole-2-carbaldehyde, N3-PaTP) is site-specifically incorporated into an RNA transcript by T7 RNA polymerase opposite its unnatural partner in the DNA template. oup.com The azide group in the resulting transcript can then be specifically conjugated to a probe, such as a fluorophore carrying a cyclooctyne (B158145) group, via copper-free click chemistry. oup.com This post-transcriptional modification method allows for the precise labeling of even very large RNA molecules. oup.com
Other enzymatic methods for site-specific labeling include:
Splinted Ligation: A short, commercially synthesized, and pre-labeled RNA or DNA fragment is ligated to a larger RNA molecule using a DNA splint to guide the ligation. nih.gov
Enzymatic Transfer: Methyltransferases (MTases) can be used with cofactor analogs (modified S-adenosyl-l-methionine) that carry a reactive group, enabling the transfer of a functional tag to a specific recognition site on the DNA or RNA. nih.gov
Genetic Alphabet Expansion: In addition to click chemistry handles, some unnatural base pairs are intrinsically fluorescent and can be directly incorporated into RNA during transcription to act as probes. mdpi.com
These strategies provide a versatile toolkit for attaching various probes, including fluorophores and nanoparticles, to specific internal or terminal positions of nucleic acids, enabling detailed structural and functional analyses. nih.govpnas.org
Utilization in Functional Genomics and Epigenomics Studies
Modified cytidine analogs are indispensable tools for dissecting complex biological processes like gene regulation and epigenetic inheritance. They allow for the construction of specialized DNA templates and probes to investigate transcription and DNA methylation.
Generation of DNA Templates for Transcriptional Regulation Studies
To understand how DNA modifications or lesions affect the process of transcription, researchers utilize in vitro transcription assays with precisely defined DNA templates. nih.gov These templates are often linear, double-stranded DNA fragments that contain a promoter sequence for an RNA polymerase (like T7, T3, or SP6) followed by the sequence of interest. fishersci.comneb.com
The construction of these templates can be achieved by incorporating a site-specifically modified oligomer, which could contain an analog of this compound. nih.gov Common methods for template preparation include:
Plasmid Linearization: A plasmid containing the target sequence is cut with a restriction enzyme at a specific site downstream of the insert. This produces a linear template of a defined length. fishersci.comneb.com It is crucial that the plasmid is completely linearized to prevent the generation of heterogeneous transcripts. fishersci.com
PCR Amplification: PCR can be used to generate linear DNA templates directly. researchgate.netneb.com The forward primer is designed to include the RNA polymerase promoter sequence, while the reverse primer defines the end of the transcript. neb.com This method allows for the rapid generation of multiple templates. neb.com
Ligation-Independent Construction: For long or custom sequences, recursive PCR can be used to assemble multiple partially complementary DNA oligonucleotides into a full-length double-stranded DNA template in a single reaction. researchgate.net
Once the modified template is constructed and purified, it is used in an in vitro transcription reaction containing an RNA polymerase and nucleotide triphosphates (NTPs), one of which is typically radiolabeled or fluorescently tagged for detection of the RNA product. nih.gov By analyzing the efficiency of transcription and the fidelity of the RNA polymerase on the modified template compared to an unmodified control, researchers can determine the impact of the specific cytidine analog on transcriptional regulation. nih.gov
Tools for Investigating DNA Methylation Patterns
DNA methylation, primarily the addition of a methyl group to the 5-position of cytosine (to form 5-methylcytosine (B146107), 5mC), is a critical epigenetic mark that regulates gene expression. frontiersin.orgmdpi.com Analogs of cytidine are central to the study of these patterns.
5-methyl-2'-deoxycytidine (B118692) (5mdC) itself is a key research tool. caymanchem.com Studies have shown that the incorporation of 5mdC into single-stranded DNA can act as a signal to guide de novo methylation of nearby cytosine residues, suggesting a mechanism for how methylation patterns might be established or spread. nih.govmedchemexpress.com The distribution and levels of 5mC can be quantified using various techniques, including methods that convert 5mC into a fluorescent derivative for detection by HPLC. nih.gov
Table 2: Cytidine Analogs as Tools in Epigenetic Research
| Compound | Primary Mechanism/Use | Observed Effect |
| 5-methyl-2'-deoxycytidine (5mdC) | Acts as a natural epigenetic mark. | Can signal for de novo methylation of adjacent CpG sites in single-stranded DNA. nih.govmedchemexpress.com |
| 5-aza-2'-deoxycytidine (Decitabine) | Inhibitor of DNA methyltransferases (DNMTs). | Causes genome-wide hypomethylation, leading to reactivation of silenced genes and changes in cell differentiation. nih.govnih.gov |
| 5-hydroxymethyl-2'-deoxycytidine (5hmC) | Oxidation product of 5mC in the active demethylation pathway. | Serves as an intermediate in DNA demethylation and has its own regulatory roles. nih.gov |
This table is interactive. You can sort and filter the data.
Engineering of Nucleic Acid-Based Tools
The ability to synthesize and incorporate modified cytidines has paved the way for engineering sophisticated nucleic acid-based tools with novel functions. nih.govacademie-sciences.fr A prime example is the development of CRISPR-based base editors.
Cytidine base editors (CBEs) are engineered molecular machines that can perform precise C•G-to-T•A base conversions in the genome without inducing double-strand DNA breaks (DSBs). nih.govnih.gov These editors are typically fusions of a catalytically impaired Cas9 protein (either a nickase, nCas9, or a deactivated dCas9) to a cytidine deaminase enzyme, such as APOBEC1. nih.govyoutube.com
The process works as follows:
A guide RNA directs the nCas9-deaminase fusion protein to a specific target DNA sequence.
The nCas9 protein binds to the target and unwinds the DNA, creating a small single-stranded DNA bubble.
The cytidine deaminase then chemically converts a cytosine (C) to a uracil (B121893) (U) on the non-target strand within this bubble. youtube.com
To increase the efficiency of the edit, the editor often includes a uracil glycosylase inhibitor (UGI), which prevents the cell's natural repair machinery from immediately removing the newly created uracil. youtube.com
The cell's DNA repair and replication processes then treat the uracil as a thymine (B56734) (T), leading to the permanent conversion of the original C•G base pair to a T•A pair in subsequent generations of cells. nih.gov
The development of these tools, which rely on the chemical reactivity of cytidine and its analogs, has revolutionized genome engineering. nih.gov They offer a more precise and efficient alternative to traditional homology-directed repair methods for correcting point mutations associated with genetic diseases. nih.govnih.gov Furthermore, bacterial toxins with cytidine deaminase activity that can act on double-stranded DNA are being explored to create CRISPR-free base editing systems, for example, to edit mitochondrial DNA. broadinstitute.org The chemical synthesis of guide RNAs with modified nucleotides can also enhance the stability and efficiency of CRISPR-Cas genome editing. youtube.com
Development of Modified Oligonucleotides for Specific Biochemical Assays
The introduction of chemical modifications into oligonucleotides allows for the fine-tuning of their properties for a variety of biochemical and diagnostic assays. Analogs of this compound, particularly those with C5-alkoxymethyl modifications, have been instrumental in this regard. These modifications can be used to introduce reactive handles for post-synthesis labeling or to modulate the biophysical characteristics of the oligonucleotide, such as duplex stability and nuclease resistance.
The synthesis of oligonucleotides containing such modified bases is typically achieved through solid-phase phosphoramidite chemistry. The corresponding phosphoramidite of the modified nucleoside is first synthesized and then incorporated at specific sites within the growing oligonucleotide chain. For instance, the synthesis of phosphoramidites for related compounds like 5-hydroxymethyl-2'-deoxycytidine has been well-documented, providing a clear pathway for the creation of building blocks for these custom oligonucleotides. nih.gov
The cyanoethyl group is a well-known protecting group in oligonucleotide synthesis, readily cleaved under basic conditions. In the context of the 5-[(2-Cyanoethoxy)methyl] modification, this group could be exploited as a latent reactive handle. After incorporation into an oligonucleotide, the cyanoethyl group could potentially be removed to unmask a hydroxyl group, which can then be conjugated to a variety of molecules such as fluorophores, biotin, or cross-linking agents. This post-synthetic labeling strategy offers a versatile method for producing probes for use in assays like fluorescence in situ hybridization (FISH), electrophoretic mobility shift assays (EMSA), and affinity pull-down experiments.
The stability of duplexes containing C5-modified nucleosides is a critical factor for their use in biochemical assays. The impact of a C5 modification on duplex stability can vary depending on the nature of the substituent. For instance, the introduction of a 5-formyl-2'-deoxycytidine can destabilize duplexes when paired with A, C, or T. nih.gov Conversely, other modifications might enhance stability. The properties of oligonucleotides containing this compound would need to be empirically determined, but based on related structures, they are expected to form stable duplexes, making them suitable for applications requiring specific hybridization.
| Modification | Effect on Duplex Stability (Tm) | Potential Application | Reference |
| 5-(Methoxymethyl)-2'-deoxyuridine | Minimal change when paired with Adenine (B156593) | Probing DNA structure | nih.gov |
| 5-Formyl-2'-deoxycytidine | Destabilizing with A, C, or T mismatches | Studying DNA repair and mutagenesis | nih.gov |
| 5-Fluoro-2'-deoxycytidine | Not specified | Probing enzyme mechanisms | oup.com |
This table presents data on analogs to infer the potential properties of this compound containing oligonucleotides.
Design of Modified Primers for Polymerase Chain Reaction (PCR) Applications
The polymerase chain reaction (PCR) is a powerful technique for the amplification of specific DNA sequences. The performance of PCR is heavily reliant on the design and function of the primers. The incorporation of modified nucleosides into PCR primers can offer significant advantages, including improved specificity, enhanced amplification efficiency, and the introduction of functional groups for downstream applications.
A key challenge in PCR is the formation of non-specific amplification products and primer-dimers. Modified primers have been developed to mitigate these issues. For example, primers with modifications that are not extendable by the polymerase until a specific activation step can reduce non-specific amplification. google.com While there is no direct evidence for the use of this compound in this context, the principle of using modified bases to control primer extension is well-established.
A more direct application of C5-modified nucleosides in PCR is their use as substrates for DNA polymerases. Research has shown that thymidine (B127349) analogs with a methyl ester group at the C5 position can be accepted as substrates by certain thermophilic DNA polymerases, allowing for the synthesis of modified DNA during the PCR process. nih.gov This indicates that a triphosphate derivative of this compound could potentially be used in PCR to generate amplicons containing this modification. The resulting PCR product would have the (2-cyanoethoxy)methyl group exposed in the major groove, making it available for subsequent analysis or functionalization.
The ability of a DNA polymerase to incorporate a modified nucleotide depends on the specific enzyme and the nature of the modification. Family B DNA polymerases, such as KOD, Pwo, and Vent(exo-), have been shown to be more permissive towards C5-modified dUTP analogs than Family A polymerases like Taq. nih.gov Therefore, the successful use of a 5-[(2-Cyanoethoxy)methyl]-dCTP in PCR would likely require the selection of a suitable DNA polymerase.
The incorporation of modified bases can also influence the efficiency of PCR. Oligonucleotides containing 5-methylcytosine have been reported to be more effective as primers for PCR amplification than their unmodified counterparts. nih.gov This suggests that primers containing the structurally related this compound might also exhibit enhanced priming efficiency.
| Modified Nucleoside in PCR | Polymerase Compatibility | Application | Reference |
| 5-(Methoxycarbonylmethyl)-dUTP | KOD Dash, Pwo, Vent(exo-) | Generation of functionalized PCR products | nih.gov |
| Deoxyinosine in primers | U1Tma DNA polymerase | Amplification with degenerate primers | scispace.com |
| 5-Methylcytosine in primers | Not specified | Increased PCR product yield | nih.gov |
This table illustrates the use of various modified nucleosides in PCR, providing a basis for the potential applications of this compound in this context.
Analytical Characterization of Oligonucleotides Containing 5 2 Cyanoethoxy Methyl 2 Deoxycytidine Analogs
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis and purification of synthetic oligonucleotides. researchgate.net These methods separate the full-length, modified product from various impurities that can arise during chemical synthesis, such as truncated sequences (n-1, n-2) or species with remaining protecting groups. tosohbioscience.comthermofisher.com
High-Performance Liquid Chromatography (HPLC) Analysis of Modified Oligonucleotides
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of oligonucleotides containing 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine. thermofisher.com The most common HPLC methods for oligonucleotide analysis are ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography. chromatographyonline.com
Ion-pair reversed-phase HPLC separates oligonucleotides based on their hydrophobicity. The negatively charged phosphate (B84403) backbone is masked by an ion-pairing agent (e.g., triethylammonium (B8662869) acetate), allowing the oligonucleotide to interact with a hydrophobic stationary phase (like C18). hubspotusercontent-na1.net Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile. This method is highly effective for separating the target oligonucleotide from less hydrophobic, shorter failure sequences.
Anion-exchange HPLC, on the other hand, separates oligonucleotides based on the number of negatively charged phosphate groups. thermofisher.com This technique is particularly sensitive to differences in length, making it excellent for resolving full-length products from n-1 shortmers.
The table below summarizes typical conditions for the HPLC analysis of a modified oligonucleotide.
Table 1: Illustrative HPLC Parameters for Modified Oligonucleotide Analysis
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
|---|---|---|
| Column | Reversed-phase (e.g., C18, polymeric) | Anion-exchange (e.g., quaternary ammonium) |
| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., 50-100 mM TEAA) | Low salt buffer (e.g., 20 mM Tris-HCl) |
| Mobile Phase B | Acetonitrile | High salt buffer (e.g., 20 mM Tris-HCl with 1-2 M NaCl or NaClO₄) ymc.eu |
| Gradient | Increasing percentage of Mobile Phase B | Increasing percentage of Mobile Phase B (salt gradient) |
| Detection | UV at 260 nm | UV at 260 nm |
| Typical Use | Purity assessment, separation from hydrophobic impurities | Purity assessment, high-resolution separation of different length oligomers ymcamerica.com |
Ion-Exchange Chromatography for Purification of Synthesized Oligomers
Ion-exchange chromatography (IEX) is a powerful and widely used technique for the purification of synthetic oligonucleotides, including those containing modified bases. knauer.net The principle of IEX relies on the electrostatic interaction between the negatively charged phosphate backbone of the oligonucleotide and a positively charged stationary phase. ymc.eu
The process involves loading the crude oligonucleotide mixture onto the IEX column in a low-ionic-strength buffer. Under these conditions, the oligonucleotides bind to the resin. Impurities that are uncharged or have a lower net charge, such as incompletely deprotected species or very short fragments, may be washed away. The bound oligonucleotides are then eluted by applying a gradient of increasing salt concentration (e.g., using sodium chloride or sodium perchlorate). ymc.euymcamerica.com The full-length product, having the highest number of phosphate groups and thus the greatest net negative charge, elutes at the highest salt concentration, well-separated from shorter failure sequences. IEX is highly scalable, making it suitable for both small-scale research and large-scale manufacturing of therapeutic oligonucleotides. knauer.net
Table 2: Key Parameters in Ion-Exchange Chromatography Purification
| Parameter | Description | Impact on Separation |
|---|---|---|
| Stationary Phase | Typically a strong anion-exchanger (e.g., quaternary ammonium (B1175870) functionalized polymer resin). researchgate.net | Provides high capacity and resolution for negatively charged oligonucleotides. |
| Mobile Phase pH | Often alkaline to ensure full deprotonation of phosphate groups and disrupt secondary structures. ymc.eu | Improves peak shape and separation efficiency. |
| Eluting Salt | Anions like Cl⁻ or ClO₄⁻ compete with the oligonucleotide for binding sites on the resin. ymc.eu | The type and concentration of salt control the elution profile. |
| Gradient Slope | The rate of increase in salt concentration. | A shallower gradient generally provides higher resolution between species of similar length. ymcamerica.com |
Mass Spectrometric Approaches for Structural Elucidation
Mass spectrometry (MS) is essential for the structural confirmation of modified oligonucleotides. It provides a direct measurement of the molecular weight, allowing for verification of the correct sequence composition and the identification of any modifications. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligonucleotide Composition
Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for determining the molecular weight of synthetic oligonucleotides. idtdna.com In ESI-MS, the oligonucleotide sample is introduced into the mass spectrometer as a solution. The process generates multiply charged ions in the gas phase, which are then analyzed by the mass spectrometer. The resulting spectrum displays a series of peaks, each corresponding to the intact oligonucleotide with a different number of charges (m/z). windows.net
A mathematical process called deconvolution is used to convert this m/z spectrum into a single, true molecular weight. This experimentally determined mass is then compared to the theoretical calculated mass of the target oligonucleotide containing the this compound modification. A match between the observed and expected mass confirms the successful synthesis of the correct compound. ESI-MS is also highly effective at detecting common synthesis impurities, such as n-1 or n+1 species, which will appear as distinct peaks with lower or higher masses, respectively. idtdna.com
Table 3: Interpreting ESI-MS Data for a Modified Oligonucleotide
| Species Detected | Mass Difference from Target | Interpretation |
|---|---|---|
| Target Product | 0 Da | Correctly synthesized full-length oligonucleotide. |
| n-1 Deletion | ~304–329 Da less idtdna.com | Failure sequence missing one nucleotide. |
| n+1 Addition | ~288–313 Da more | Sequence with one extra nucleotide added during synthesis. |
| Depurination | 135 Da (G) or 151 Da (A) less windows.net | Loss of a purine (B94841) base, can be an artifact of synthesis or analysis. |
Tandem Mass Spectrometry for Fragmentation Analysis of Modified Bases
The resulting fragment ions are then analyzed in a second stage of mass spectrometry. The fragmentation of an oligonucleotide typically occurs along the sugar-phosphate backbone, generating a predictable series of ions (e.g., a-, b-, w-, and y-ions). By analyzing the mass differences between the peaks in the fragment ion spectrum, the nucleotide sequence can be reconstructed. The presence of the this compound modification can be confirmed by a characteristic mass shift in the fragment ion series at the specific position where the modified base is located. This provides unambiguous evidence of both the identity and the precise placement of the analog within the oligonucleotide chain. researchgate.netresearchgate.net
Spectroscopic Characterization (Excluding Basic Compound Data)
Spectroscopic techniques provide critical information about the higher-order structure and conformation of oligonucleotides containing modified bases.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of oligonucleotides in solution. Studies on analogs like 5-(methoxymethyl)-2'-deoxyuridine have used NMR to investigate base pairing geometry and the conformation of the substituent in the DNA duplex. nih.gov For an oligonucleotide containing this compound, 2D NMR experiments (like NOESY and COSY) could be used to determine proton-proton distances, confirming the base pairing scheme (e.g., with guanine) and defining the orientation and dynamics of the 5-[(2-Cyanoethoxy)methyl] group within the major groove of the helix. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of Modified Nucleosides within Oligonucleotides
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign the proton resonances of the modified oligonucleotide. The analysis of NOE cross-peaks, particularly between the protons of the modified base and the neighboring residues, helps to establish the conformation of the substituent and its spatial relationship with the rest of the oligonucleotide. For instance, in studies of 5-(methoxymethyl)-2'-deoxyuridine, it was observed that the methoxymethyl group is not held in a fixed conformation but can rotate around the C5-CH2 and CH2-O bonds, indicating some flexibility in the major groove. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Data for a C5-Alkoxymethyl-Modified Deoxycytidine in an Oligonucleotide Duplex (Note: This table is illustrative and based on data for analogous compounds. Actual chemical shifts will vary depending on the specific sequence and experimental conditions.)
| Proton | Representative Chemical Shift (ppm) |
| H6 (Cytosine) | 7.5 - 7.8 |
| H1' (Deoxyribose) | 5.9 - 6.2 |
| H2'/H2'' (Deoxyribose) | 2.0 - 2.6 |
| H3' (Deoxyribose) | 4.6 - 4.9 |
| H4' (Deoxyribose) | 4.0 - 4.3 |
| H5'/H5'' (Deoxyribose) | 3.6 - 4.0 |
| -CH₂-O- (C5 substituent) | 4.2 - 4.5 |
| -O-CH₂-CH₂-CN (C5 substituent) | 3.8 - 4.1 (CH₂) and 2.7 - 3.0 (CH₂) |
Data is synthesized from general knowledge and published data on similar modified nucleosides for illustrative purposes. nih.govd-nb.infobiorxiv.orgbiorxiv.orgnih.gov
UV/Vis Spectroscopy for Concentration and Purity Determination
UV/Vis spectroscopy is a widely used method for the routine quantification and purity assessment of oligonucleotides. Nucleic acids absorb UV light due to the aromatic nature of the constituent bases, with a characteristic maximum absorbance at approximately 260 nm. mdpi.com
The concentration of an oligonucleotide solution can be determined using the Beer-Lambert law, which relates absorbance to concentration, molar extinction coefficient, and path length. The molar extinction coefficient (ε) is a sequence-dependent value and can be calculated using the nearest-neighbor model, which sums the extinction coefficients of the individual bases and the dinucleotide nearest neighbors. For oligonucleotides containing modified bases like this compound, the extinction coefficient of the modified nucleotide at 260 nm must be known or experimentally determined to ensure accurate quantification.
The purity of an oligonucleotide sample is often assessed by the ratio of absorbance at 260 nm to that at 280 nm (A₂₆₀/A₂₈₀). For pure DNA, this ratio is typically around 1.8. A lower ratio may indicate the presence of protein contamination, which has a maximum absorbance near 280 nm. An A₂₆₀/A₂₃₀ ratio is also used to check for contamination by other organic compounds, such as phenol (B47542) or urea, with a value for pure oligonucleotides generally being above 2.0.
While a specific molar extinction coefficient for this compound is not found in the surveyed literature, the introduction of a C5 substituent can influence the UV absorption spectrum. For instance, studies on 5-hydroxy-2'-deoxycytidine (B120496) have shown shifts in the UV absorption spectra upon changes in pH, reflecting the electronic properties of the modified base. nih.govresearchgate.net
Table 2: Typical UV/Vis Spectroscopy Parameters for Oligonucleotide Analysis
| Parameter | Typical Value/Range for Pure Oligonucleotides | Purpose |
| λmax | ~260 nm | Wavelength of maximum absorbance for concentration determination. |
| A₂₆₀/A₂₈₀ Ratio | 1.8 - 2.0 | Assessment of protein contamination. |
| A₂₆₀/A₂₃₀ Ratio | > 2.0 | Assessment of organic chemical contamination. |
| Molar Extinction Coefficient (ε₂₆₀) | Sequence-dependent (calculated or measured) | Used for accurate concentration determination via the Beer-Lambert law. |
This table provides generally accepted values for standard oligonucleotides. The presence of modifications can slightly alter these values. mdpi.comnih.gov
In addition to concentration and purity, UV melting studies (thermal denaturation) are a common application of UV/Vis spectroscopy. By monitoring the change in absorbance at 260 nm as a function of temperature, the melting temperature (Tm) of a duplex containing the modified oligonucleotide can be determined. This provides valuable information about the thermodynamic stability of the duplex and the effect of the modification on hybridization. C5-pyrimidine functionalized oligonucleotides have been shown to exhibit increased thermal stability when bound to a complementary RNA strand. nih.gov
Computational and Theoretical Studies of 5 2 Cyanoethoxy Methyl 2 Deoxycytidine Modified Nucleic Acids
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For nucleic acids, MD simulations can reveal how a chemical modification influences the conformational landscape of the DNA or RNA duplex, providing insights into changes in structure, flexibility, and stability that are often inaccessible to static experimental methods.
A simulation of a DNA duplex containing 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine would involve building a model of the modified DNA strand, solvating it in a water box with appropriate ions, and then calculating the trajectory of all atoms over a defined period (from nanoseconds to microseconds) by solving Newton's equations of motion. Analysis of these trajectories provides detailed information on various structural parameters.
Research Findings from Analogous Systems: While specific data for the 5-[(2-Cyanoethoxy)methyl] modification is scarce, studies on the closely related 5-methyl-2'-deoxycytidine (B118692) and 5-hydroxymethyl-2'-deoxycytidine modifications show that even small changes at the C5 position can have measurable effects on DNA conformation. For instance, MD simulations have demonstrated that these modifications can alter:
Sugar Pucker: The conformation of the deoxyribose sugar ring (C2'-endo vs. C3'-endo) is a key determinant of DNA structure (B-form vs. A-form). Modifications at the C5 position can shift this equilibrium.
Glycosidic Torsion Angle (χ): This angle describes the rotation around the bond connecting the base to the sugar. Modifications can favor a specific range of angles, influencing the base's orientation within the helix.
Helix Parameters: Local parameters such as roll, slide, and twist between adjacent base pairs can be subtly altered, leading to localized bending or distortion of the DNA axis. nih.gov A small, local damage or modification in DNA can potentially lead to a larger, global conformational change. nih.gov
These simulations help rationalize how such modifications might be recognized (or ignored) by DNA-binding proteins, such as polymerases or repair enzymes. The bulky and flexible 5-[(2-Cyanoethoxy)methyl] group would be expected to have a more significant steric impact on the major groove of the DNA helix compared to a simple methyl or hydroxymethyl group, a hypothesis that could be rigorously tested using MD simulations. nih.gov
| Structural Parameter | Description | Potential Impact of a Bulky C5-Modification |
|---|---|---|
| Sugar Pucker (Phase and Amplitude) | Conformation of the five-membered deoxyribose ring. | Can shift the equilibrium from the B-form typical C2'-endo towards other conformations. |
| Glycosidic Torsion Angle (χ) | Rotation around the N1-C1' bond, defining base orientation (anti/syn). | Steric hindrance from the modification may restrict rotation, stabilizing the anti conformation. |
| Backbone Torsion Angles (α, β, γ, δ, ε, ζ) | Define the conformation of the sugar-phosphate backbone. | Local adjustments to accommodate the bulky group, potentially altering overall flexibility. |
| Major Groove Width | The width of the major groove of the DNA double helix. | The modification resides in the major groove and is expected to increase its steric occupancy, potentially widening or distorting it. |
| Base Pair Parameters (e.g., Propeller Twist, Buckle) | Describe the planarity and orientation of individual base pairs. | Minor adjustments in response to the steric and electronic effects of the modification. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. epigenie.com These methods solve approximations of the Schrödinger equation to provide information on electron distribution, orbital energies, and molecular reactivity. epigenie.com For a modified nucleoside like this compound, QC calculations can predict how the modification alters the intrinsic chemical properties of the cytosine base.
The pyrimidine (B1678525) ring is electron-deficient, and electrophilic substitution typically occurs at the C5 position, which is the least electron-poor. wikipedia.org Adding a substituent like the -CH₂-O-CH₂-CH₂-CN group changes the electronic landscape. QC calculations can precisely quantify:
Partial Atomic Charges: Determine the distribution of electron density across the molecule, identifying electropositive and electronegative sites.
Electrostatic Potential: Map the electrostatic field around the molecule, which is crucial for understanding non-covalent interactions with proteins and other molecules.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of chemical reactivity and the ability to participate in charge-transfer reactions.
Research Findings from Analogous Systems: High-level QM/MM (Quantum Mechanics/Molecular Mechanics) studies on related analogues like 2'-deoxy-5-methylcytidine and 2'-deoxy-5-hydroxymethylcytidine have been used to explore their excited-state properties and decay pathways after UV photoexcitation. nih.gov These studies calculate the energy barriers for internal conversion and intersystem crossing, providing a detailed picture of the photophysics of modified nucleosides. nih.govoup.com Such calculations reveal that the substituent at the C5 position can significantly influence the energy landscape and deactivation channels of the molecule. oup.com Although the cyanoethoxy group is not a natural modification, its electron-withdrawing cyano (-CN) group and flexible ether linkage would be expected to uniquely influence the electronic structure compared to simpler alkyl or hydroxyl groups.
| Compound | Key Substituent Feature | Predicted Effect on Electronic Properties | Example Calculated Value (Arbitrary Units) |
|---|---|---|---|
| 2'-deoxycytidine (B1670253) | Hydrogen at C5 | Baseline electronic structure. | LUMO-HOMO Gap: X |
| 5-methyl-2'-deoxycytidine | Electron-donating methyl group | Slightly raises HOMO energy, may narrow the HOMO-LUMO gap. | LUMO-HOMO Gap: X - 0.1 |
| 5-(hydroxymethyl)-2'-deoxycytidine | Weakly electron-withdrawing hydroxyl group | Lowers orbital energies relative to the methyl analogue. | LUMO-HOMO Gap: X + 0.05 |
| This compound | Electron-withdrawing cyano group transmitted via ether linkage | Expected to lower both HOMO and LUMO energies, potentially altering the gap and reactivity profile significantly. | LUMO-HOMO Gap: Y (Requires specific calculation) |
Bioinformatics Approaches for Predicting Functional Consequences of Modifications
Bioinformatics combines computer science, statistics, and biology to analyze large biological datasets. In the context of DNA modifications, bioinformatics tools are primarily developed to predict the location and potential functional impact of common, naturally occurring epigenetic marks from sequencing data. nih.gov
The general workflow for these predictive models involves:
Feature Extraction: DNA sequences are converted into numerical features. This can include the one-hot encoding of the sequence, k-mer frequencies, and physicochemical properties of the nucleotides.
Model Training: Machine learning or deep learning algorithms (e.g., Support Vector Machines, Random Forests, Recurrent Neural Networks) are trained on large datasets of sequences where the modification status is known from experimental methods (like bisulfite sequencing or nanopore sequencing). oup.comfrontiersin.org
Prediction: The trained model can then be used to predict the probability of a modification being present at a specific site in a new, unannotated sequence.
Applicability to this compound: Current bioinformatics tools are highly specialized for canonical modifications such as 5-methylcytosine (B146107) (5mC), 5-hydroxymethylcytosine (B124674) (5hmC), and N6-methyladenine (6mA). nih.govfrontiersin.org There are no widely available, specialized bioinformatics tools designed to predict the functional consequences of the 5-[(2-Cyanoethoxy)methyl] group. This is because this group is a synthetic protecting group used during oligonucleotide synthesis and is not present in the final biological molecule; it is cleaved to leave the intended 5-hydroxymethyl group.
However, the principles of bioinformatics could be applied if this modification were to be studied in a biological context. A custom predictor could theoretically be built if sufficient experimental data were generated. The model would likely need to account for the significant size and flexibility of the modification, which would influence the structural features used for prediction. The recently released AlphaFold 3 model has shown capability in modeling chemical modifications to nucleic acids, opening a new avenue for structurally informed bioinformatics predictions. alphafoldserver.com
| Tool Name | Modification Detected | Methodology | Applicability to 5-[(2-Cyanoethoxy)methyl]-2'-dC |
|---|---|---|---|
| MethMotif | 5-methylcytosine (5mC) | Database of transcription factor binding motifs and DNA methylation profiles. | Not applicable. |
| DeepMP | General base modifications from Nanopore data | Deep Learning (Recurrent Neural Network). oup.com | Theoretically adaptable if training data were available, as it learns from raw signal changes. |
| 6mAPred-FO | N6-methyladenine (6mA) | Machine Learning (Feature fusion and optimization). frontiersin.org | Not applicable. |
| Epigram | Histone modifications and DNA methylation patterns | Predicts patterns from DNA motifs. epigenie.com | Not applicable. |
| AlphaFold 3 | Protein, DNA, RNA, ligands, and chemical modifications | Deep Learning model for 3D structure prediction. alphafoldserver.com | Potentially capable of modeling the structure of the modified nucleoside within a DNA duplex, providing a basis for functional hypothesis. alphafoldserver.com |
Future Prospects and Research Directions for 5 2 Cyanoethoxy Methyl 2 Deoxycytidine Chemistry
Expansion of the Chemical Space of 5-Substituted Deoxycytidine Analogs
The chemical modification of nucleosides, particularly at the C5 position of pyrimidines, has historically led to the development of potent antiviral and anticancer agents. The future of 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine chemistry is intrinsically linked to the broader effort to expand the chemical diversity of 5-substituted deoxycytidine analogs. The cyanoethoxy moiety itself offers a versatile scaffold for further chemical elaboration.
Future research will likely focus on several key areas of expansion:
Derivatization of the Cyanoethoxy Group: The terminal cyano group is a reactive handle that can be converted into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles. This would allow for the creation of a library of novel compounds with potentially diverse biological activities. For instance, the introduction of charged or bulky groups could modulate the compound's interaction with enzymes or its cellular uptake.
Exploration of Alternative Alkoxymethyl Tethers: The ethoxy linker in this compound could be systematically varied. Researchers may explore different lengths and compositions of the alkyl chain, or introduce aromatic or heterocyclic moieties to probe the steric and electronic requirements for biological activity. Studies on analogs like 5-methoxymethyl-2'-deoxycytidine have already demonstrated that even subtle changes to the alkoxymethyl group can significantly impact antiviral efficacy. nih.gov
Combination with Other Nucleoside Modifications: The 5-[(2-Cyanoethoxy)methyl] modification could be combined with other known modifications at the sugar or base moieties of the nucleoside. For example, incorporating it into L-nucleoside analogues or introducing modifications at the 2'-position could lead to compounds with enhanced metabolic stability or novel mechanisms of action.
This systematic expansion of the chemical space is a critical step in unlocking the full therapeutic and biotechnological potential of this class of compounds.
Table 1: Examples of 5-Substituted Pyrimidine (B1678525) Nucleoside Analogs and Their Applications
| Compound Name | 5-Substituent | Primary Application/Research Area |
| 5-Fluorouracil | Fluoro | Anticancer Agent |
| 5-Bromo-2'-deoxyuridine (BrdU) | Bromo | Detection of DNA synthesis |
| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | Ethynyl | DNA labeling and cell proliferation assays nih.gov |
| 5-Methyl-2'-deoxycytidine (B118692) | Methyl | Epigenetic research atdbio.com |
| 5-Aza-2'-deoxycytidine (Decitabine) | Aza | DNA methyltransferase inhibitor, cancer therapy nih.gov |
Integration with Advanced Single-Molecule and Imaging Techniques
The development of sophisticated imaging and single-molecule techniques has revolutionized our ability to study biological processes in real-time and at unprecedented resolution. Modified nucleosides are playing an increasingly important role in this revolution, serving as probes to label and visualize nucleic acids.
Future research in this area could involve:
Development of Fluorescent Probes: The cyanoethoxy group of this compound could be chemically modified to attach fluorescent dyes. This would enable the site-specific labeling of DNA for use in techniques such as Fluorescence Resonance Energy Transfer (FRET) to study DNA conformation and protein-DNA interactions. The properties of fluorescent deoxycytidine analogs like Pyrrolo-dC and tC° highlight the potential for such applications. nih.gov
Probing DNA-Protein Interactions: The introduction of the 5-[(2-Cyanoethoxy)methyl] group into specific DNA sequences could serve as a non-fluorescent probe to study the binding of proteins that recognize modified DNA, such as DNA methyltransferases or repair enzymes. The modification could either enhance or inhibit protein binding, providing insights into the recognition mechanisms.
Single-Molecule Sequencing: As single-molecule sequencing technologies continue to evolve, there is a growing need for modified nucleotides that can be incorporated by DNA polymerases and produce a distinct signal. The unique chemical properties of the cyanoethoxy group might be exploited in novel sequencing-by-synthesis or nanopore sequencing platforms.
The integration of this compound and its derivatives with these advanced techniques could provide powerful new tools for fundamental biological research.
Table 2: Advanced Techniques Utilizing Modified Nucleosides
| Technique | Type of Modified Nucleoside Used | Information Obtained |
| Single-Molecule FRET | Fluorescently labeled nucleosides | Conformational dynamics of DNA and RNA |
| DNA-PAINT | Oligonucleotides with docking sites for fluorescent probes | Super-resolution imaging of cellular structures |
| Click Chemistry Labeling | Ethynyl- or azido-modified nucleosides | Visualization of DNA synthesis and modification |
| Epigenetic Analysis | Analogs of methylated or hydroxymethylated cytosine | Genome-wide mapping of epigenetic marks ucl.ac.uk |
Contributions to the Development of Next-Generation Molecular Diagnostics and Research Tools
The unique chemical features of this compound also position it as a candidate for the development of novel molecular diagnostics and research tools. The ability to introduce specific modifications into DNA is fundamental to many diagnostic assays and molecular biology techniques.
Future contributions in this domain may include:
Novel Epigenetic Probes: DNA methylation is a key epigenetic mark with profound implications for human health and disease. twistbioscience.com The 5-[(2-Cyanoethoxy)methyl] group, being in the same position as the natural methyl and hydroxymethyl groups, could be used to create new tools to study the enzymes involved in the writing, reading, and erasing of epigenetic information. These tools could be valuable for understanding diseases like cancer and for the development of epigenetic therapies. nih.gov
Enhanced Oligonucleotide Therapeutics: Modified nucleosides are a key component of antisense oligonucleotides and siRNAs, where they are used to improve stability, binding affinity, and pharmacokinetic properties. The 5-[(2-Cyanoethoxy)methyl] modification could be incorporated into therapeutic oligonucleotides to assess its impact on these properties. The cyanoethoxy group offers a different chemical profile compared to currently used modifications, potentially leading to improved therapeutic efficacy or reduced off-target effects.
Development of Novel DNA Labeling Chemistries: The cyano group is a versatile functional group that can participate in various chemical reactions. This opens up the possibility of developing new bioorthogonal ligation chemistries for labeling DNA, beyond the commonly used click chemistry with ethynyl-modified nucleosides. nih.gov Such novel labeling strategies would expand the molecular biologist's toolkit for studying DNA in vitro and in vivo.
The journey from a novel chemical entity to a widely used diagnostic or research tool is long, but the chemical versatility of this compound makes it a promising candidate for future development in these areas.
Q & A
Q. What are the optimal synthetic routes for 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine, and how can intermediates be characterized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Phosphoramidite chemistry : Introduce the 2-cyanoethoxy group via phosphoramidite intermediates, as demonstrated in uridine derivatives .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to protect hydroxyl groups during synthesis, followed by deprotection with ammonia or fluoride ions .
- Characterization : Confirm intermediates via UV/Vis spectroscopy (λmax ~277 nm for cytidine derivatives) , electrospray ionization-mass spectrometry (ESI-MS) for molecular weight validation , and NMR (¹H/¹³C) for structural confirmation .
Q. How does solubility and stability impact experimental design with this compound?
- Solubility : Dissolve in polar aprotic solvents (e.g., DMSO, DMF) at ~5–20 mg/mL. For aqueous buffers (e.g., PBS), prepare fresh solutions (≤10 mg/mL) to avoid organic solvent interference .
- Stability : Store crystalline solids at –20°C (stable ≥4 years). Avoid prolonged exposure to aqueous solutions (>24 hours) due to hydrolysis risks .
Advanced Research Questions
Q. How can researchers distinguish this compound from oxidation products like 5-hydroxymethyl or 5-formyl derivatives?
- LC-ESI-MS/MS : Use multiple reaction monitoring (MRM) with transitions like m/z 258 → 142 (5-hydroxymethyl-dC) and 256 → 140 (5-formyl-dC) to resolve oxidation products .
- Chromatographic separation : Employ hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC with triethylammonium acetate gradients to resolve structurally similar analogs .
Q. What enzymatic interactions are critical for studying this compound’s role in epigenetic modulation?
- DNA methyltransferase (DNMT) trapping : Analogous to 5-azadCyd, the cyanoethoxy group may covalently bind DNMTs, depleting enzyme activity and inducing hypomethylation. Validate using embryonic stem cells with DNMT knockouts to isolate cytotoxicity mechanisms .
- Oxidative repair pathways : Monitor interactions with Tet-family enzymes (e.g., TET1) using oxidation-sensitive assays (e.g., ELISA for 5-hydroxymethyl-dC) .
Q. How can researchers address contradictions in methylation data caused by this compound’s instability?
- Controlled oxidation studies : Incubate with hydrogen peroxide (H₂O₂) or halogenated quinoids (e.g., TCBQ) to simulate oxidative degradation. Quantify stable end-products (e.g., 5-formyl-dC) via isotope dilution MS .
- Internal standards : Use deuterated analogs (e.g., d3-5-mdC) to correct for matrix effects in biological samples .
Methodological Challenges and Solutions
Q. What enrichment strategies improve detection limits in complex biological matrices?
- Magnetic molecular imprinting : Use hyper-cross-linked polyionic liquid polymers to selectively extract 5-modified dC derivatives from urine or plasma (recovery: 85–92%) .
- Capillary electrophoresis : Achieve attomolar sensitivity for genomic 5-hydroxymethyl-dC with laser-induced fluorescence detection .
Q. How can researchers validate the functional impact of this compound on chromatin structure?
- Chromatin conformation capture (3C) : Assess chromatin decondensation in treated cells .
- Bisulfite sequencing : Compare methylation patterns at single-base resolution after treatment, ensuring bisulfite conversion does not degrade the cyanoethoxy modification .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
